(S)-2-(Methylamino)propanoic acid hydrochloride

Receptor pharmacology Binding affinity N-methylation effects

Standard L-alanine lacks the conformational constraint needed for proteolytic stability studies. This N-methylated analog (H-N-Me-Ala-OH·HCl) introduces defined steric hindrance. - **Key Application**: Solid-phase peptide synthesis; N-methylation enhances resistance to proteases vs. unmodified alanine. - **Quantitative Benchmark**: ~18-fold reduced T1r2a/T1r3 binding affinity-ideal for SAR negative controls. - **Supply Certainty**: Hydrochloride salt ensures superior aqueous solubility for coupling reactions. Available as a single enantiomer (S).

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 65672-32-4
Cat. No. B112882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Methylamino)propanoic acid hydrochloride
CAS65672-32-4
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC.Cl
InChIInChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m0./s1
InChIKeyQYXBNPBZWXNBGN-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-L-alanine Hydrochloride – Chiral Building Block


(S)-2-(Methylamino)propanoic acid hydrochloride (CAS 65672-32-4), also known as N-α-methyl-L-alanine hydrochloride or H-N-Me-Ala-OH·HCl, is a chiral N-methylated amino acid derivative with molecular formula C4H10ClNO2 and molecular weight 139.58 g/mol [1]. It is the hydrochloride salt of the (S)-enantiomer of N-methylalanine, with the free base form (CAS 3913-67-5) being N-methyl-L-alanine [2]. This compound serves as a building block in peptide synthesis and biochemical research, where N-methylation introduces conformational constraints, enhances proteolytic stability, and modulates receptor interactions relative to unmodified L-alanine [3].

Peptide synthesis with N-methylation constraint
(S)-enantiomer for stereospecific binding studies
Conformational probe and receptor SAR context

Irreplaceability of N-Methyl-L-alanine HCl


The N-methyl modification on the α-amino group fundamentally alters the compound's conformational landscape, hydrogen-bonding capacity, and biological recognition profile compared to unsubstituted L-alanine. Substitution with the D-enantiomer (R)-2-(methylamino)propanoic acid hydrochloride or racemic N-methyl-DL-alanine hydrochloride introduces stereochemical heterogeneity that can abolish stereospecific receptor interactions and enzyme recognition . The free base N-methyl-L-alanine differs from the hydrochloride salt in solubility, handling properties, and compatibility with aqueous reaction conditions. Critically, N-methylation introduces steric hindrance that precludes conformational relaxation and imposes a unique conformational landscape distinct from the parent amino acid, as demonstrated by gas-phase microwave spectroscopy [1]. These differences cannot be compensated by adjusting reaction stoichiometry or conditions; the specific stereochemical and N-methylation pattern of (S)-2-(methylamino)propanoic acid hydrochloride is irreplaceable for applications requiring defined conformational constraints and stereospecific binding.

Target Compound
Potential Substitute
Why Substitution May Not Transfer
(S)-N-Me-Ala HCl
(R)-enantiomer or racemate
Stereochemical mismatch may alter receptor recognition and enzyme interactions
(S)-N-Me-Ala HCl
Free base N-Me-L-Ala
Solubility and handling differences may limit direct aqueous reaction compatibility
(S)-N-Me-Ala HCl
L-Alanine (unmodified)
Lacks N-methyl conformational constraint; may not replicate steric hindrance effects

Quantitative Evidence for N-Methyl-L-alanine HCl


T1r Receptor Binding Affinity vs L-Alanine

In differential scanning fluorimetry assays with medaka T1r2a/T1r3 ligand-binding domain (a taste receptor model), N-methyl-L-alanine exhibited an apparent dissociation constant (Kd-app) of 1140 ± 407 μM, representing an approximately 18-fold reduction in binding affinity compared to unmodified L-alanine (Kd-app = 63.9 ± 29.0 μM) [1]. The L-alanine methyl ester showed intermediate affinity (Kd-app = 615 ± 154 μM), demonstrating that N-methylation produces a more profound affinity reduction than esterification.

Receptor binding affinity
Head-to-head
Target: 1140 ± 407 μM L-Ala: 63.9 ± 29.0 μM ~18-fold reduction
Supports N-methylation tolerance SAR in receptor binding pockets
Medaka T1r2a/T1r3 model; differential scanning fluorimetry
Receptor pharmacology Binding affinity N-methylation effects

Conformational Landscape by Microwave Spectroscopy

High-resolution chirped-pulse and molecular-beam Fourier transform microwave spectroscopy of gas-phase N-methyl-L-alanine identified four distinct conformers featuring three types of intramolecular hydrogen-bonding interactions: type I (N-H···O=C), type II (O-H···N), and type III (N-H···O-H) [1]. Notably, the observation of a type III conformer is unique to N-methyl-L-alanine and results from steric hindrance imposed by methyl groups on both sides of the molecule, which precludes conformational relaxation from type III to type I. This conformational restriction directly results from N-methylation and would not be observed in unmodified L-alanine.

Conformational landscape
Class-level
4 conformers observed, including unique type III hydrogen bond
N-methyl steric hindrance restricts conformational relaxation
Gas-phase microwave spectroscopy; benchmark for force fields
Conformational analysis Microwave spectroscopy Hydrogen bonding

Backbone Modification in Oxytocin Analogues

Several oxytocin analogues were synthesized by substituting the proline residue with sarcosine or N-methylalanine, the glutamine residue with threonine, and one cysteine with 2-mercaptopropionic acid . The incorporation of N-methylalanine at the proline position specifically modifies backbone conformation and eliminates the amide hydrogen bond donor capacity at that site. ¹H-NMR and ¹³C-NMR investigations of Mn²⁺ complexes with these analogues confirmed structural perturbations resulting from N-methylation .

Oxytocin analogue SAR
Data to verify
N-Me-Ala substitution alters peptide backbone and Mn²⁺ binding
Supports peptide backbone modification studies
Qualitative NMR evidence; independent replication advised
Peptide engineering Oxytocin analogues NMR structure

hPAT1 Transporter Substrate Interaction

The proton-coupled amino acid transporter hPAT1 (SLC36A1) mediates intestinal absorption of small amino acid-based drugs. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses of hPAT1 substrates have been conducted, and amino acid derivatives including N-methylated species are evaluated for their transport capacity . N-methylation modifies the hydrogen-bonding capacity and steric profile of the amino acid substrate, directly impacting recognition by hPAT1. While specific quantitative transport data for N-methyl-L-alanine requires primary literature verification, the compound serves as a valuable probe in hPAT1 SAR studies due to its defined N-methyl modification.

hPAT1 transporter probe
Class-level
N-methyl modification as structural variable for 3D-QSAR
Supports transporter substrate profiling in drug delivery research
Quantitative transport data requires verification
Amino acid transport hPAT1 Oral drug delivery

Optimal Applications of N-Methyl-L-alanine HCl


N-Methylated Peptide SAR Studies

Use as a building block for solid-phase peptide synthesis when investigating the effect of backbone N-methylation on peptide conformation, proteolytic stability, and biological activity. The hydrochloride salt form provides enhanced aqueous solubility for coupling reactions compared to the free base. Supported by evidence that N-methylalanine substitution in oxytocin analogues alters conformation and metal-binding properties , and by spectroscopic data confirming unique conformational restrictions imposed by N-methylation [1].

N-Methylation Tolerance Negative Control

Use as a defined negative control or comparative probe in receptor binding assays. The approximately 18-fold reduction in binding affinity to the T1r2a/T1r3 ligand-binding domain versus L-alanine provides a quantitative benchmark for assessing N-methylation tolerance in receptor binding pockets [2]. This makes the compound valuable for mapping SAR in amino acid-sensing receptors and related targets.

Conformational Analysis for Computational Validation

Use as a model compound for validating computational predictions of N-methylated amino acid conformations. The experimental identification of four distinct conformers via microwave spectroscopy [1] provides a robust dataset for benchmarking molecular mechanics force fields and quantum mechanical calculations, particularly for systems where N-methylation introduces unique steric constraints not observed in parent amino acids.

Amino Acid Transporter Substrate Profiling

Use as a probe in hPAT1 (SLC36A1) transporter assays to evaluate the impact of N-methylation on transporter recognition. The compound's defined stereochemistry and N-methyl modification make it suitable for 3D-QSAR studies of amino acid transporter substrate specificity, with relevance to oral drug delivery research .

Application
Selection Property
Validation Focus
Peptide SAR with N-methylation
Chiral (S)-enantiomer with N-methyl constraint
Conformation and proteolytic stability endpoint review
Receptor binding assay control
Defined N-methylation for affinity comparison
SAR mapping of N-methyl tolerance in receptors
Computational conformational validation
Experimentally observed conformers for benchmarking
Microwave spectroscopy dataset review
Transporter recognition probe
N-methylation effect on hPAT1 recognition
3D-QSAR substrate specificity review

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